molecular formula C10H16O2 B14189382 2-Methylnona-2,7-dienoic acid CAS No. 920749-92-4

2-Methylnona-2,7-dienoic acid

Cat. No.: B14189382
CAS No.: 920749-92-4
M. Wt: 168.23 g/mol
InChI Key: BPTCWGFXGHRWSH-UHFFFAOYSA-N
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Description

2-Methylnona-2,7-dienoic acid is a branched unsaturated fatty acid characterized by a nine-carbon backbone (nona-), double bonds at positions 2 and 7, and a methyl substituent at position 2. These compounds are often biosynthesized by microorganisms like Micromonospora spp. in extreme environments (e.g., salterns) or identified in plant-derived matrices (e.g., wines, fruits) as aroma precursors .

Properties

CAS No.

920749-92-4

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

2-methylnona-2,7-dienoic acid

InChI

InChI=1S/C10H16O2/c1-3-4-5-6-7-8-9(2)10(11)12/h3-4,8H,5-7H2,1-2H3,(H,11,12)

InChI Key

BPTCWGFXGHRWSH-UHFFFAOYSA-N

Canonical SMILES

CC=CCCCC=C(C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylnona-2,7-dienoic acid can be achieved through several methods. One common approach involves the Heck-decarboxylate coupling reaction. This method utilizes dienedioic acid as a building block, which undergoes a directed Heck-decarboxylate coupling to form the desired dienoic acid . The reaction conditions typically involve the use of palladium catalysts and bases such as sodium acetate or cesium acetate.

Industrial Production Methods

Industrial production of 2-Methylnona-2,7-dienoic acid may involve large-scale synthesis using similar Heck-decarboxylate coupling reactions. The scalability of this method allows for the efficient production of the compound, which can then be purified and utilized in various applications.

Chemical Reactions Analysis

Types of Reactions

2-Methylnona-2,7-dienoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated derivatives.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and alcohols or amines for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced saturated compounds, and various substituted derivatives such as esters and amides.

Scientific Research Applications

2-Methylnona-2,7-dienoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of polyene scaffolds.

    Biology: The compound’s derivatives may have biological activity and can be used in the study of biochemical pathways.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methylnona-2,7-dienoic acid involves its interaction with various molecular targets and pathways. The compound’s double bonds and carboxylic acid group allow it to participate in a range of chemical reactions, influencing biological processes and industrial applications. The exact molecular targets and pathways depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4,6,8-Trimethylnona-2,7-dienoic Acid Derivatives (Apocimycins A–C)

  • Structural Features: Apocimycins A–C feature a nona-2,7-dienoic acid backbone with methyl groups at positions 4, 6, and 6. Apocimycin A further incorporates a phenoxazine nucleus, distinguishing it from simpler analogs .
  • Physicochemical Properties :
    • Molecular Weight : Ranges from ~350–450 Da (based on HR-ESI-MS data) .
    • NMR Signatures : Key ¹H and ¹³C NMR signals include olefinic protons (δ ~5.2–6.0 ppm) and carboxylic carbon (δ ~170 ppm) .

(E)-2,6-Dimethyl-6-hydroxyocta-2,7-dienoic Acid

  • Structural Features: Shorter carbon chain (octa- vs. nona-), hydroxyl group at C6, and methyl groups at C2 and C6. Often exists as a glucose ester in plants .
  • Applications : Implicated in wine aroma (e.g., Riesling) as a precursor to β-decalactone, a peachy aroma compound .
  • Synthesis: Chemoselective methods involve oxidation of enones with H₂O₂/NaOH, as seen in related lactone syntheses .

Menthiafolic Acid (6-Hydroxy-2,6-dimethylocta-2,7-dienoic Acid)

  • Structural Features : Similar to the above but with hydroxyl and methyl groups at C6. Detected in grape juices and wines .
  • Quantification : GC-MS analysis reveals concentrations of 26–342 μg/L in wines, highlighting its natural abundance .

Structural and Functional Comparison Table

Compound Carbon Chain Double Bond Positions Key Substituents Bioactivity/Applications Source
2-Methylnona-2,7-dienoic acid Nona- (C9) 2,7 Methyl (C2) Limited data Hypothetical analog
Apocimycin A–C Nona- (C9) 2,7 Methyl (C4, C6, C8); Phenoxazine (A only) Weak antimicrobial/cytotoxic Micromonospora sp. (salterns)
(E)-2,6-Dimethyl-6-hydroxyocta-2,7-dienoic acid Octa- (C8) 2,7 Methyl (C2, C6); Hydroxyl (C6) Aroma precursor (β-decalactone) Wine, grape glycosides
Menthiafolic acid Octa- (C8) 2,7 Methyl (C2, C6); Hydroxyl (C6) Grape/wine metabolite Vitis vinifera
2-Propyl-2-pentenoic acid Penta- (C5) 2 Propyl (C2) Model for stereochemical studies Synthetic

Key Research Findings

  • Ecological Context : Microbial derivatives (e.g., apocimycins) are less pharmacologically potent than plant-derived analogs, which play roles in ecological signaling (e.g., attracting pollinators via aroma) .
  • Analytical Challenges : Differentiation of isomers (e.g., E/Z configurations) requires advanced NMR and MS techniques, as demonstrated in apocimycin characterization .

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